2-Aminobenzo[d]thiazole-5-carboxamide
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Overview
Description
2-Aminobenzo[d]thiazole-5-carboxamide is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 2-position and a carboxamide group at the 5-position. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]thiazole-5-carboxamide typically involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. One common method involves the reaction of o-aminothiophenol with carbon disulfide and chloroacetic acid, followed by cyclization to form the benzothiazole ring . Another approach involves the use of α-halo ketones in the presence of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and catalytic reactions, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitrobenzothiazoles, aminobenzothiazoles, and various substituted benzothiazole derivatives .
Scientific Research Applications
2-Aminobenzo[d]thiazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of fluorescent probes and other diagnostic tools.
Mechanism of Action
The mechanism of action of 2-Aminobenzo[d]thiazole-5-carboxamide involves its interaction with various molecular targets and pathways. For example, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Aminobenzo[d]thiazole-6-carboxamide
- 2-Aminobenzo[d]thiazole-4-carboxamide
Uniqueness
2-Aminobenzo[d]thiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its carboxamide group at the 5-position allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
1379306-67-8 |
---|---|
Molecular Formula |
C8H7N3OS |
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-amino-1,3-benzothiazole-5-carboxamide |
InChI |
InChI=1S/C8H7N3OS/c9-7(12)4-1-2-6-5(3-4)11-8(10)13-6/h1-3H,(H2,9,12)(H2,10,11) |
InChI Key |
BKQKLTMPAMCFLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=C(S2)N |
Origin of Product |
United States |
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